molecular formula C7H8N2O B13919537 (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile

(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile

Cat. No.: B13919537
M. Wt: 136.15 g/mol
InChI Key: FWZMJWJQWWXQHF-ZZXKWVIFSA-N
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Description

(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile is an organic compound with a unique structure that includes a hydroxy group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an appropriate aldehyde with a nitrile compound in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production with minimal waste. The use of catalysts and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile: shares similarities with other nitrile-containing compounds, such as acetonitrile and benzonitrile.

    Hydroxy-containing compounds: Similar to compounds like ethanol and phenol, which also contain hydroxy groups.

Uniqueness

  • The combination of hydroxy and nitrile groups in this compound makes it unique, providing distinct reactivity and potential applications compared to other compounds with only one of these functional groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(E)-2-(2-hydroxypropan-2-yl)but-2-enedinitrile

InChI

InChI=1S/C7H8N2O/c1-7(2,10)6(5-9)3-4-8/h3,10H,1-2H3/b6-3+

InChI Key

FWZMJWJQWWXQHF-ZZXKWVIFSA-N

Isomeric SMILES

CC(C)(/C(=C/C#N)/C#N)O

Canonical SMILES

CC(C)(C(=CC#N)C#N)O

Origin of Product

United States

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